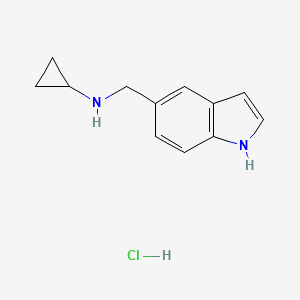

N-(1H-indol-5-ylmethyl)cyclopropanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(1H-indol-5-ylmethyl)cyclopropanamine hydrochloride” is a chemical compound with the CAS Number: 1158201-57-0 . It has a molecular weight of 222.72 . The compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14N2.ClH/c1-4-12-10 (5-6-13-12)7-9 (1)8-14-11-2-3-11;/h1,4-7,11,13-14H,2-3,8H2;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

“N-(1H-indol-5-ylmethyl)cyclopropanamine hydrochloride” is a solid at room temperature . It has a molecular weight of 222.72 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

N-(1H-indol-5-ylmethyl)cyclopropanamine hydrochloride is related to compounds used in the synthesis of a variety of substituted indoles. Indoles play crucial roles in various biological processes. For instance, gramine, an analogous compound, is used in synthesizing L-tryptophan and its derivatives, which are significant in neuropharmacology and as precursors to biologically active compounds like serotonin (Semenov & Granik, 2004).

Application in Disease Treatment

Cyclopropanamine compounds, similar to N-(1H-indol-5-ylmethyl)cyclopropanamine hydrochloride, are explored for their role in DNA packaging and potential use in treating various diseases like schizophrenia and Alzheimer's. These compounds act as inhibitors of lysine-specific demethylase-1 (LSD1), affecting gene expression through histone methylation (Blass, 2016).

Receptor Binding and Agonist Activities

Conformationally constrained N1-arylsulfonyltryptamine derivatives, which are structurally related, exhibit significant binding affinity and modulating capabilities on the 5-HT6 receptor. Such compounds can be potential treatments for conditions involving these receptors (Cole et al., 2005).

Synthesis of Indoline Alkaloids

N-(1H-indol-5-ylmethyl)cyclopropanamine hydrochloride is structurally related to compounds used in the synthesis of indoline alkaloids, which are known for their biological activities. Cyclopropanation strategies are key in assembling these complex molecules, indicating the significance of such structures in medicinal chemistry (Zhang, Song, & Qin, 2011).

N-Cyclopropylation in Pharmaceutical Industry

Direct N-cyclopropylation of cyclic amides and azoles, a process related to the modification of N-(1H-indol-5-ylmethyl)cyclopropanamine hydrochloride, plays a crucial role in the pharmaceutical industry. This technique enhances the metabolic stability of medicinal compounds, demonstrating the importance of cyclopropane structures in drug development (Gagnon et al., 2007).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(1H-indol-5-ylmethyl)cyclopropanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2.ClH/c1-4-12-10(5-6-13-12)7-9(1)8-14-11-2-3-11;/h1,4-7,11,13-14H,2-3,8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRFCDUORDHOGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC3=C(C=C2)NC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-indol-5-ylmethyl)cyclopropanamine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(3-carbamoylpiperidin-1-yl)methyl]-3-nitrobenzoate](/img/structure/B2408686.png)

![8-(2,4-dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2408696.png)

![Ethyl 3-(4-chlorophenyl)-5-[(4-fluorobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408700.png)

![3-[4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl]benzonitrile](/img/structure/B2408702.png)

![1-[(2,5-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2408703.png)

![N-(4-fluoro-3-nitrophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2408704.png)